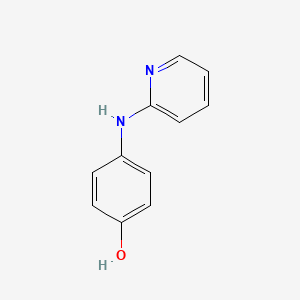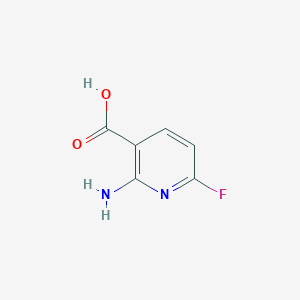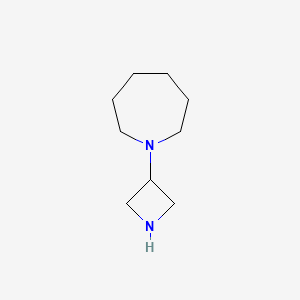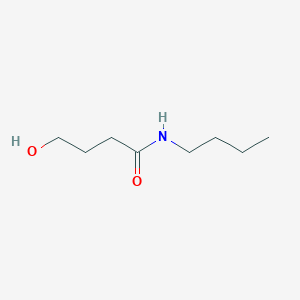
N-butyl-4-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-hydroxybutanamide is an organic compound with the molecular formula C8H17NO2 It is a secondary amide with a hydroxyl group and a butyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-butyl-4-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of butylamine with 4-hydroxybutyric acid. The reaction typically occurs under acidic or basic conditions, with the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Butylamine+4-Hydroxybutyric acid→N-butyl 4-hydroxybutyramide+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-4-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-butyl 4-oxobutyramide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-butyl 4-oxobutyramide
Reduction: N-butyl 4-hydroxybutylamine
Substitution: Various N-butyl 4-substituted butyramides
Aplicaciones Científicas De Investigación
N-butyl-4-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-butyl-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing its biological activity and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutyramide: Lacks the butyl group, resulting in different chemical properties and applications.
N-butyl 4-oxobutyramide: An oxidized derivative with distinct reactivity.
N-butyl 4-hydroxybutylamine: A reduced form with different biological activity.
Uniqueness
N-butyl-4-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butyl group, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
N-butyl-4-hydroxybutanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-6-9-8(11)5-4-7-10/h10H,2-7H2,1H3,(H,9,11) |
Clave InChI |
PLIUEORKUINCMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
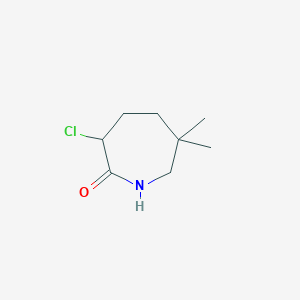
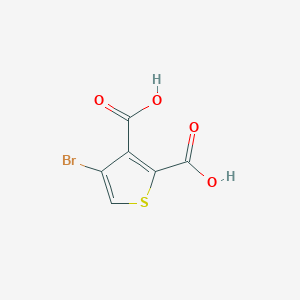
![2-[1-(4-Fluorophenyl)ethylidene]-1,3-dithiolane](/img/structure/B8639083.png)
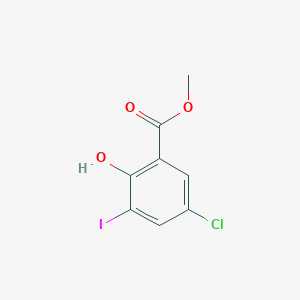
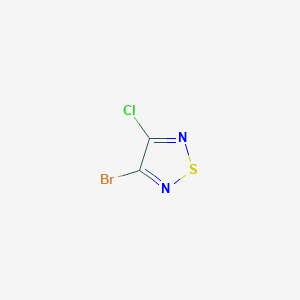
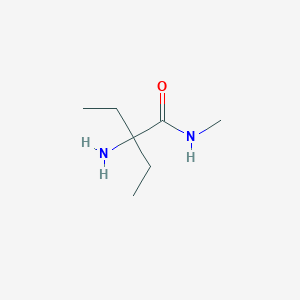
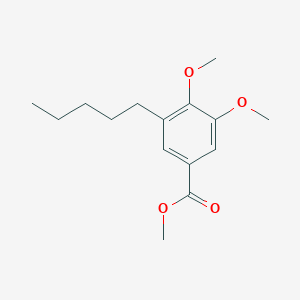
![4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8639116.png)
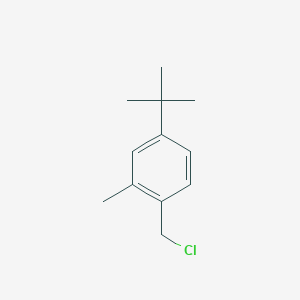
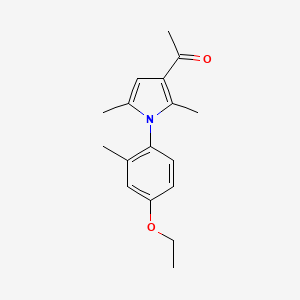
![ethyl 3-(4-bromophenyl)-4-hydroxy-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8639144.png)
